molecular formula C9H14N4O2S B102175 ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate CAS No. 19375-62-3

ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate

Cat. No. B102175
CAS RN: 19375-62-3
M. Wt: 242.3 g/mol
InChI Key: PXFQGBKUXITKEN-UHFFFAOYSA-N
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Description

Comprehensive Analysis of Ethyl 5-Amino-1-(Ethylcarbamothioyl)-1H-Pyrazole-4-Carboxylate

Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives are synthesized through various methods and can be further modified to enhance their biological properties or to create new compounds with potential applications in pharmaceuticals and agriculture .

Synthesis Analysis

The synthesis of ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate and related compounds typically involves multi-step reactions starting from simple precursors. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can be acetylated to yield N-acetylated derivatives . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involves the treatment of a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These reactions often exhibit high regioselectivity and can be optimized for better yields and selectivity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined to belong to the monoclinic space group with specific cell parameters . Additionally, spectroscopic methods such as NMR, FT-IR, and MS are used to elucidate the structure and confirm the identity of the synthesized compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate can be diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions are often selective and can be used to synthesize a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of a trimethylsilyl group in ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate broadens its bioactivity spectrum . The properties of these compounds can be further explored using computational methods such as density functional theory (DFT) to predict their behavior and interactions with biological targets .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research highlights the significant role of pyrazole derivatives, including "ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate," in the synthesis of heterocyclic compounds. These compounds are crucial for developing new medications with various pharmacological effects. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones demonstrates the compound's utility as a privileged scaffold in the synthesis of heterocycles, including pyrazolo-imidazoles and -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This reactivity underpins the molecule's value in creating heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines and phenols (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, pyrazole carboxylic acid derivatives, such as "ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate," have shown significant potential. These derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. The synthesis and biological applications of these derivatives have been comprehensively reviewed, underscoring their importance in developing new therapeutic agents (Cetin, 2020).

properties

IUPAC Name

ethyl 5-amino-1-(ethylcarbamothioyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-3-11-9(16)13-7(10)6(5-12-13)8(14)15-4-2/h5H,3-4,10H2,1-2H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFQGBKUXITKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1C(=C(C=N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407091
Record name Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate

CAS RN

19375-62-3
Record name Ethyl 5-amino-1-(ethylcarbamothioyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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